CPG-52364
Overview
Description
CPG-52364 is a small molecule compound known for its role as a Toll-like receptor 9 (TLR9) antagonist. It has been studied for its potential therapeutic effects in various inflammatory and autoimmune diseases. The compound works by inhibiting the activation of TLR9, which plays a crucial role in the immune response by recognizing unmethylated cytosine-phosphate-guanine (CpG) motifs in bacterial and viral DNA .
Preparation Methods
The synthesis of CPG-52364 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired chemical structure. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
CPG-52364 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be carried out to replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
Chemistry: It is used as a research tool to study the role of TLR9 in the immune response.
Biology: The compound is used to investigate the molecular mechanisms underlying TLR9 activation and its effects on cellular processes.
Medicine: CPG-52364 has shown promise in the treatment of autoimmune diseases, such as systemic lupus erythematosus, by inhibiting the inappropriate activation of TLR9
Mechanism of Action
CPG-52364 exerts its effects by inhibiting the activation of TLR9. TLR9 is a pattern recognition receptor that recognizes unmethylated CpG motifs in bacterial and viral DNA. Upon activation, TLR9 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. By blocking TLR9 activation, this compound prevents the downstream signaling events, thereby reducing inflammation and immune activation .
Comparison with Similar Compounds
CPG-52364 is unique in its ability to inhibit multiple Toll-like receptors, including TLR7, TLR8, and TLR9. This broad-spectrum inhibition makes it a valuable tool for studying the role of these receptors in various diseases. Similar compounds include:
Hydroxychloroquine: An antimalarial drug that also inhibits TLR9 but has a different mechanism of action and therapeutic profile.
Quinacrine: Another antimalarial drug with TLR9 inhibitory activity but with different pharmacokinetic properties.
Chloroquine: Similar to hydroxychloroquine, it inhibits TLR9 and is used in the treatment of autoimmune diseases
This compound stands out due to its potent and selective inhibition of TLR9, making it a promising candidate for further research and development in the field of immunology and inflammation .
Properties
IUPAC Name |
6,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-N-(2-morpholin-4-ylethyl)quinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O3/c1-31-10-12-33(13-11-31)21-6-4-20(5-7-21)26-29-23-19-25(35-3)24(34-2)18-22(23)27(30-26)28-8-9-32-14-16-36-17-15-32/h4-7,18-19H,8-17H2,1-3H3,(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOZJWZCVIRDKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC(=C(C=C4C(=N3)NCCN5CCOCC5)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093135-60-4 | |
Record name | CPG-52364 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093135604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CPG-52364 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TVM84YK6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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